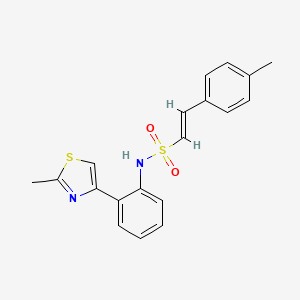

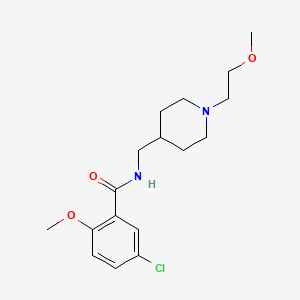

![molecular formula C9H9N3O4S2 B2469772 methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate CAS No. 882268-69-1](/img/structure/B2469772.png)

methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Cyclization Mechanism Elucidation

- Methyl 3-amino-2-thiophene carboxylate, a related compound, reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. Treatment with various amines and hydrazines yields thieno-pyrimidinones. This reaction informs the cyclization mechanism and activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Synthesis of Thiophene-Containing Compounds

- Methyl 3-aminothiophene-2-carboxylate, reacting with 3,6-diaryl-1,2,4-triazine-5-carbonitriles, results in the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates, indicating a method for synthesizing thiophene-containing compounds (Krinochkin et al., 2021).

Preparation of Aminopyrroles and Thiophene

- The condensation of methyl (cyanomethyl-sulfonyl)acetate with α-amino ketones or 2-mercaptoacetaldehyde leads to aminopyrroles and thiophene. This provides a method for preparing these compounds, which are important in pharmaceutical and chemical industries (Stephens & Sowell, 1998).

Antimicrobial Agent Synthesis

- A study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. This includes reactions with various chemicals to produce thiazole and thiophene derivatives (Darwish et al., 2014).

Sulfonylation and Photoinduced Reactions

- A radical relay strategy developed for generating 3-(methylsulfonyl)benzo[b]thiophenes highlights the use of methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite. This photoinduced sulfonylation is relevant in synthesizing methylsulfonyl-containing compounds (Gong et al., 2019).

作用機序

Target of Action

The primary target of the HIF-2α translation inhibitor, also known as HIF-2|A-IN-4, HIF-2alpha-IN-4, or methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate, is the Hypoxia-Inducible Factor 2 alpha (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in the cellular response to low oxygen levels, orchestrating a metabolic switch that allows cells to survive in this environment .

Mode of Action

The HIF-2α translation inhibitor suppresses the translation of cellular HIF-2α message by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) region at the 5′ UTR of the HIF-2α mRNA . This action inhibits the production of HIF-2α protein, thereby reducing the cellular response to hypoxia .

Biochemical Pathways

The inhibition of HIF-2α affects several biochemical pathways. HIF-2α regulates the expression of genes involved in adjusting mechanisms to hypoxia such as angiogenesis or apoptosis as well as tumor growth, invasion, and metastasis . By inhibiting HIF-2α, the compound disrupts these pathways, potentially slowing tumor growth and progression .

Pharmacokinetics

It is known that the solubility of the compound can impact its bioavailability . Improving the solubility and formulation parameters of the compound could potentially enhance its pharmacokinetics .

Result of Action

The inhibition of HIF-2α results in a decrease in the expression of HIF-2α target genes in tumor cells . This can lead to a reduction in tumor cell growth, migration, invasion, and lipid metabolism . Moreover, the compound has been shown to induce complete stasis or regression in clear cell renal cell carcinoma (ccRCC) xenografts .

Action Environment

The action of the HIF-2α translation inhibitor is influenced by the hypoxic microenvironment of the cells . Hypoxia, or low oxygen levels, can activate the HIF pathway, leading to the stabilization of HIF proteins . Therefore, the efficacy of the inhibitor may be influenced by the degree of hypoxia in the tumor microenvironment .

特性

IUPAC Name |

methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4S2/c1-16-9(13)8-6(3-4-17-8)11-12-7(5-10)18(2,14)15/h3-4,11H,1-2H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGAPDPPVHJYGJ-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NN=C(C#N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CS1)N/N=C(\C#N)/S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2469690.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2469696.png)

![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469697.png)

![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2469698.png)

![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)

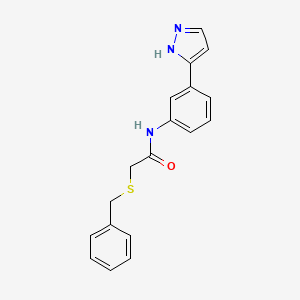

![4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2469703.png)

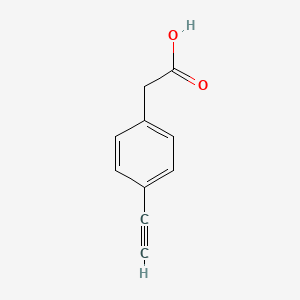

![5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2469706.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2469709.png)